molecular formula C14H25N3O B13189422 (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol

(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol

Cat. No.: B13189422
M. Wt: 251.37 g/mol
InChI Key: GUPXNQGTVIDJJL-UHFFFAOYSA-N
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Description

(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is a complex organic compound that features a cyclopentyl ring, a pyrazole moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol typically involves multi-step organic reactions One common approach is to start with the cyclopentyl ring and introduce the pyrazole moiety through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclohexyl)methanol: This compound has a cyclohexyl ring instead of a cyclopentyl ring.

    (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopropyl)methanol: This compound has a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

The uniqueness of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol lies in its specific ring structure and functional groups. The combination of a cyclopentyl ring with a pyrazole moiety and an amino group provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

[1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H25N3O/c1-11(2)17-13(5-8-16-17)12(9-15)14(10-18)6-3-4-7-14/h5,8,11-12,18H,3-4,6-7,9-10,15H2,1-2H3

InChI Key

GUPXNQGTVIDJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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